
PF-3882845
Übersicht
Beschreibung
PF-3882845 is a complex organic compound with a unique structure that includes a chloro-cyanophenyl group, a cyclopentyl ring, and a tetrahydro-benzoindazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PF-3882845 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoindazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro-cyanophenyl group: This step involves a substitution reaction where a chloro-cyanophenyl group is introduced to the benzoindazole core.
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Final functionalization: The carboxylic acid group is introduced in the final step through a suitable reaction, such as oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
PF-3882845 can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution of the chloro group can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
PF-3882845 has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of PF-3882845 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
PF-3882845 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Indazole derivatives: Compounds with similar indazole cores but different substituents.
Cyclopentyl derivatives: Compounds with similar cyclopentyl rings but different core structures.
Chloro-cyanophenyl derivatives: Compounds with similar chloro-cyanophenyl groups but different core structures.
Eigenschaften
Molekularformel |
C24H22ClN3O2 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30) |
InChI-Schlüssel |
XNULRSOGWPFPBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
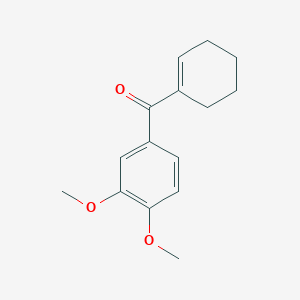

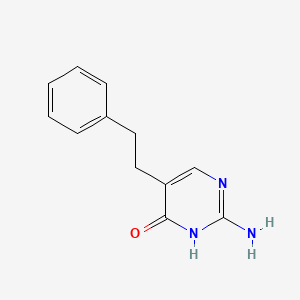
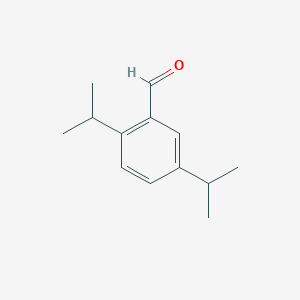
![4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline](/img/structure/B8374026.png)
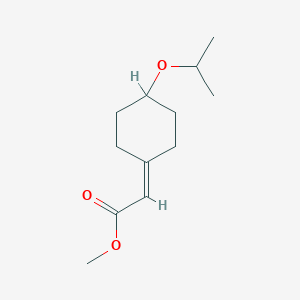
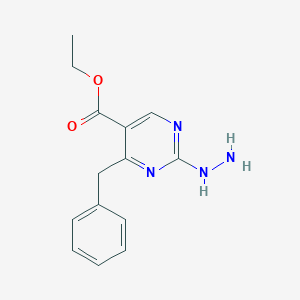
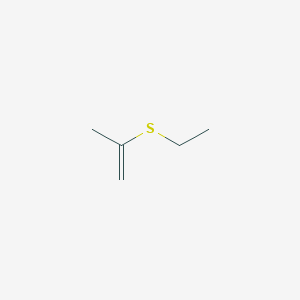
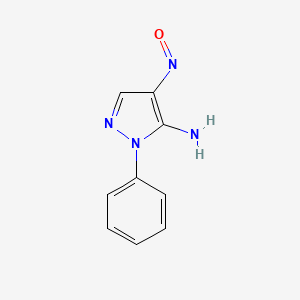
![Benzenemethanol, 4-(spiro[1H-indene-1,4'-piperidin]-1'-ylmethyl)-](/img/structure/B8374058.png)
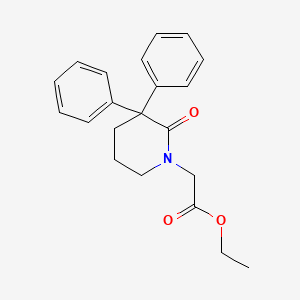
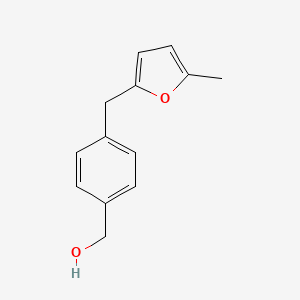
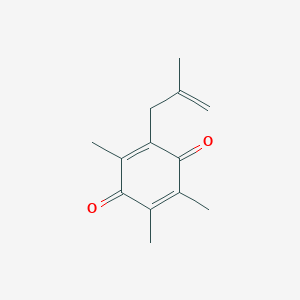
![C-[4-(6-methylpyridin-3-yl)-tetrahydropyran-4-yl]methylamine](/img/structure/B8374104.png)
